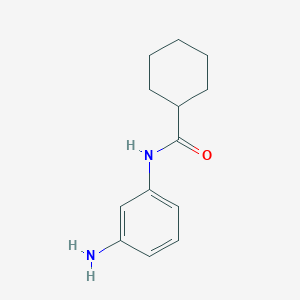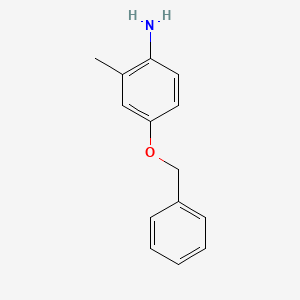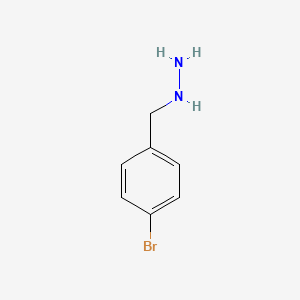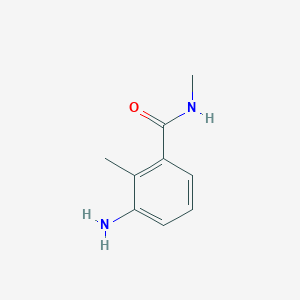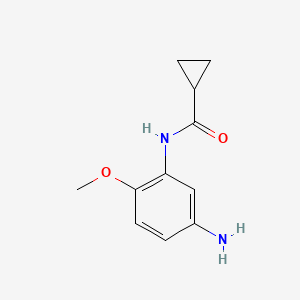
N-(5-Amino-2-methoxyphenyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Amino-2-methoxyphenyl)cyclopropanecarboxamide is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 . It is used for proteomics research .
Synthesis Analysis
The synthesis of N-(5-Amino-2-methoxyphenyl)cyclopropanecarboxamide involves a multi-step reaction . The first step involves the use of K2CO3 in CH2Cl2 for 2 hours at 20°C. The second step involves the use of H2 and Pd/C in ethanol for 12 hours at 20°C .Physical And Chemical Properties Analysis
The physical and chemical properties of N-(5-Amino-2-methoxyphenyl)cyclopropanecarboxamide include a molecular weight of 206.24 . The compound’s boiling point and other specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Antiproliferative Activity in Cancer Research
N-(5-Amino-2-methoxyphenyl)cyclopropanecarboxamide derivatives have demonstrated significant inhibitory activity against certain cancer cell lines. This finding suggests potential applications in cancer research, particularly in exploring antiproliferative properties for therapeutic purposes (Lu et al., 2021).
Cytotoxicity of Derivative Compounds
Derivatives of N-(5-Amino-2-methoxyphenyl)cyclopropanecarboxamide, such as 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, have been synthesized and assessed for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This research contributes to understanding the potential therapeutic applications of these derivatives in cancer treatment (Hassan et al., 2014).
Radioligand Development for PET Imaging
Studies involving N-(5-Amino-2-methoxyphenyl)cyclopropanecarboxamide analogs have focused on developing radioligands for Positron Emission Tomography (PET) imaging, particularly for studying central 5-HT1A receptors. These developments are crucial for neuroimaging and understanding neuropsychiatric disorders (Pike et al., 1995).
Serotonin 1A Receptor Research in Neurology
Derivatives of N-(5-Amino-2-methoxyphenyl)cyclopropanecarboxamide have been used to study the serotonin 1A (5-HT1A) receptors in human brain. These studies are significant for understanding neurological and psychiatric disorders and the pharmacology of psychoactive drugs (Pike et al., 1995).
Quantitative Analysis in Neuroimaging Studies
Research has also focused on the quantitative analysis of radioligands based on N-(5-Amino-2-methoxyphenyl)cyclopropanecarboxamide derivatives for imaging the 5-HT1A receptor. This is crucial for accurate neuroimaging and understanding receptor dynamics in the brain (Gunn et al., 2000).
Mechanism of Action
Safety and Hazards
Future Directions
The search results do not provide specific information on the future directions of research or applications for N-(5-Amino-2-methoxyphenyl)cyclopropanecarboxamide. As it is used for proteomics research , future studies may continue to explore its interactions with proteins and potential applications in this field.
properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-10-5-4-8(12)6-9(10)13-11(14)7-2-3-7/h4-7H,2-3,12H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHKFTMOERFXPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)NC(=O)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

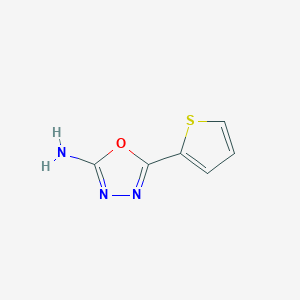
![4-[(2-Furylmethyl)thio]aniline](/img/structure/B1284499.png)
